Product packaging for 3-Methyl-3-buten-2-one(Cat. No.:CAS No. 814-78-8)

3-Methyl-3-buten-2-one

Cat. No.: B1203178
CAS No.: 814-78-8
M. Wt: 84.12 g/mol
InChI Key: ZGHFDIIVVIFNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of 3-Methyl-3-buten-2-one within Alpha-Branched Alpha,Beta-Unsaturated Ketones

This compound is structurally classified as an alpha-branched alpha,beta-unsaturated ketone. hmdb.ca This class of compounds is defined by a specific arrangement of functional groups: a ketone conjugated with a carbon-carbon double bond (an enone system), which also features a branch or substitution at the alpha-carbon (the carbon atom adjacent to the carbonyl group). hmdb.ca The generic structure for this class is RC(=O)C(R')=C, where the alpha-carbon is bonded to an additional group (R') besides the carbonyl carbon and the vinylic carbon. hmdb.ca In this compound, the carbonyl group is at position 2, the double bond is at position 3, and the alpha-carbon (C3) is substituted with a methyl group, fitting the definition perfectly. This structural feature is crucial as it influences the compound's electronic properties and steric environment, dictating its reactivity in various chemical reactions.

Historical Perspective and Significance in Organic Synthesis

The study and preparation of this compound, or methyl isopropenyl ketone, have been documented in chemical literature for many decades. Early investigations into its properties and synthesis laid the groundwork for its subsequent use as a versatile reagent. acs.org One of the classical methods for its preparation involves the acid-catalyzed dehydration of 4-Hydroxy-3-methyl-butan-2-one. guidechem.com This transformation highlights a fundamental reaction in organic chemistry for creating unsaturated systems.

The significance of this compound in organic synthesis stems from the reactivity of its conjugated system. The presence of both a nucleophilic C=C bond and an electrophilic carbonyl carbon allows it to participate in a wide array of reactions. It is particularly known for its utility as a Michael acceptor, where nucleophiles add to the beta-position of the double bond, and its involvement in annulation reactions to form new rings. Its ability to act as a monomer for certain polymers has also been noted. guidechem.com

Table 1: Physicochemical Properties of this compound An interactive data table providing key properties of the compound.

PropertyValueSource(s)
IUPAC Name 3-methylbut-3-en-2-one nih.gov
CAS Number 814-78-8 nist.gov
Molecular Formula C₅H₈O nist.gov
Molecular Weight 84.12 g/mol nih.govsigmaaldrich.com
Appearance Clear colorless to light yellow liquid guidechem.comchemicalbook.com
Boiling Point 93-95 °C sigmaaldrich.com
Melting Point -92 °C wikipedia.org
Density 0.80 g/cm³ at 20 °C sigmaaldrich.com
Flash Point 9 °C (48.2 °F) sigmaaldrich.com

Current Research Landscape and Future Directions for this compound

The current research landscape continues to leverage the unique reactivity of this compound and its derivatives. A significant area of application is in cycloaddition and annulation reactions for the synthesis of complex cyclic systems. For instance, derivatives of 3-buten-2-one are employed in [4+2] cycloaromatization reactions to construct substituted phenols and other fused aromatic frameworks. researchgate.netacs.org These methods are valuable for creating diverse molecular scaffolds, such as dihydroindans and tetrahydronaphthalenes, with high regiocontrol. researchgate.net Furthermore, its role in aza-[3+3] annulations demonstrates its utility in synthesizing nitrogen-containing heterocycles, which are prevalent in alkaloid natural products. researchgate.net

Future research is likely to focus on developing novel, more efficient, and stereoselective reactions involving this compound. As the demand for complex molecules in fields like materials science and medicine grows, the development of catalytic asymmetric reactions using such versatile building blocks is a key objective. The principles learned from reactions involving this compound can inform the synthesis of other important chemicals, such as the biofuel candidate 3-methyl-3-buten-1-ol (B123568), which is also synthesized via the Prins reaction. nih.govresearchgate.net

Role as a Chemical Intermediate in Specialized Applications

This compound is a crucial chemical intermediate, serving as a starting material or a key building block in the synthesis of more elaborate molecules for specialized applications, particularly in the pharmaceutical and agrochemical industries. chemimpex.comnordmann.globalchemicalbook.com Its bifunctional nature allows for sequential reactions to build molecular complexity efficiently.

The enone structure is a common motif in biologically active molecules, and this compound provides a straightforward entry to this functionality. It can be used to introduce the isopropenyl ketone fragment into a larger molecule, which can then be further modified. For example, its derivatives are used as intermediates in the synthesis of chiral drugs and other biologically active compounds. smolecule.com The ability to participate in reactions that form fused phenols and complex heterocyclic systems is directly applicable to the synthesis of compounds with potential therapeutic benefits. researchgate.netlookchem.comacs.org While it is often a precursor rather than a part of the final product's core structure, its role in facilitating the construction of these complex targets is indispensable in research and development. chemimpex.com

Table 2: Synonyms for this compound An interactive data table listing alternative names for the compound.

SynonymSource(s)
Isopropenyl methyl ketone nih.govnist.gov
Methyl isopropenyl ketone nist.gov
3-Methylbut-3-en-2-one nih.gov
2-Methyl-1-buten-3-one nist.gov
3-Methylene-2-butanone(from initial search)
Methyl butenone nih.gov
Propen-2-yl methyl ketone nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B1203178 3-Methyl-3-buten-2-one CAS No. 814-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4(2)5(3)6/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHFDIIVVIFNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Record name METHYL ISOPROPENYL KETONE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1113
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25988-32-3
Record name 3-Buten-2-one, 3-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25988-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9052557
Record name 3-Methylbut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyl isopropenyl ketone, stabilized appears as a clear colorless liquid. Flash point of 52 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors heavier than air., Clear liquid with pleasant odor; [Hawley], Liquid
Record name METHYL ISOPROPENYL KETONE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1113
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl isopropenyl ketone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2662
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-Methyl-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

208 °F at 760 mmHg (USCG, 1999), 98 °C, 97.00 to 99.00 °C. @ 760.00 mm Hg
Record name METHYL ISOPROPENYL KETONE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1113
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL ISOPROPENYL KETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3-Methyl-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

less than 73 °F (USCG, 1999), 9 °C, 49 °F CC; 9 °C CC
Record name METHYL ISOPROPENYL KETONE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1113
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl isopropenyl ketone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2662
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHYL ISOPROPENYL KETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ALCOHOL
Record name METHYL ISOPROPENYL KETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8527 AT 20 °C/4 °C
Record name METHYL ISOPROPENYL KETONE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1113
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL ISOPROPENYL KETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

2.9 (AIR= 1)
Record name METHYL ISOPROPENYL KETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

42.0 [mmHg], 42 MM HG AT 25 °C
Record name Methyl isopropenyl ketone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2662
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHYL ISOPROPENYL KETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CLEAR, COLORLESS LIQUID

CAS No.

814-78-8, 54789-11-6
Record name METHYL ISOPROPENYL KETONE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1113
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methyl-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=814-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl isopropenyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3-buten-2-one dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054789116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropenyl methyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methylbut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbut-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL ISOPROPENYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64867GQVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL ISOPROPENYL KETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3-Methyl-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-65 °F (USCG, 1999), -54 °C
Record name METHYL ISOPROPENYL KETONE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1113
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL ISOPROPENYL KETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3-Methyl-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Advanced Reaction Pathways for 3 Methyl 3 Buten 2 One

Established Synthetic Routes for 3-Methyl-3-buten-2-one

This compound, an important α,β-unsaturated ketone, is synthesized through various established routes, primarily involving aldol (B89426) condensation reactions. These methods can be broadly categorized into acid-catalyzed and base-catalyzed approaches, with newer strategies focusing on improving yield and efficiency.

Acid-Catalyzed Aldol Condensation Approaches

Acid-catalyzed aldol condensation is a prominent method for the synthesis of this compound. This approach typically involves the reaction of a ketone with an aldehyde in the presence of an acid catalyst. The acid serves to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enol form of the ketone. scirp.orgmasterorganicchemistry.com

A common industrial production method involves the acid-catalyzed condensation of 2-butanone (B6335102) with formaldehyde (B43269) in the liquid phase. chemicalbook.com The reaction proceeds through the formation of an enol intermediate from 2-butanone, which then attacks the protonated formaldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate yields the α,β-unsaturated product, this compound. scirp.org The regioselectivity of the reaction is a key aspect, with acid catalysis favoring the reaction at the more substituted α-carbon of unsymmetrical ketones, leading to the desired branched product. msu.edu

Studies have explored various acid catalysts to optimize this reaction. For instance, the use of a supported tantalum chloride cluster on silica (B1680970) gel has been shown to effectively catalyze the cross-aldol condensation. core.ac.uk Research has also delved into the kinetics and mechanisms of acid-catalyzed aldol reactions, providing a deeper understanding of the rate-limiting steps and the role of the acid in promoting both the initial addition and the subsequent dehydration. masterorganicchemistry.comacs.org

Base-Catalyzed Aldol Condensation Approaches

Base-catalyzed aldol condensation offers an alternative route to α,β-unsaturated ketones, though the regioselectivity can differ from acid-catalyzed methods. core.ac.uk In a base-catalyzed mechanism, a strong base is used to deprotonate the α-carbon of the ketone, forming an enolate ion. magritek.commasterorganicchemistry.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. masterorganicchemistry.com

When using an unsymmetrical ketone like 2-butanone, base-catalyzed reactions tend to favor the formation of the enolate at the less sterically hindered methyl group. core.ac.uk This can lead to the formation of a linear product rather than the branched this compound. However, by carefully selecting the reactants and conditions, the desired product can still be obtained. For example, the reaction of acetone (B3395972) with an appropriate aldehyde under basic conditions is a common strategy in aldol condensations. magritek.com

The choice of base and solvent is crucial for the success of these reactions. Aqueous sodium hydroxide (B78521) is a commonly used base, and the reaction is often carried out in a solvent like ethanol. rsc.org The initial β-hydroxy ketone product can often be isolated, or the reaction can be driven to completion to form the α,β-unsaturated ketone through an E1cB elimination mechanism upon heating. magritek.com

Novel Synthetic Strategies and High-Yield Preparations

In the quest for more efficient and higher-yielding syntheses of this compound and related compounds, several novel strategies have been developed. These methods often focus on overcoming the limitations of traditional aldol condensations, such as side reactions and equilibrium constraints.

One approach involves the use of specialized catalysts to improve selectivity and yield. For example, new methods for the synthesis of functionalized pyrazoles have been developed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, demonstrating the utility of tailored starting materials for complex syntheses. enamine.net

Another area of innovation is in the development of one-pot procedures and the use of alternative reaction media. For instance, the Prins reaction, which can be used to synthesize related unsaturated alcohols, has been optimized using supercritical CO2 in conjunction with solid acid catalysts like HZSM-5. nih.gov This approach enhances reaction efficiency and selectivity.

Furthermore, high-yielding methods have been developed for related butenols, which can serve as precursors to this compound. These include Grignard reagent-mediated syntheses and tin-iodide catalyzed reactions in aqueous media, achieving high product yields and purity. google.com

Precursor Chemistry and Derivatization Reactions

The synthesis and reactivity of this compound are closely linked to the chemistry of its precursors, such as related butenols and butanones, as well as its own subsequent reactions, including dimerization.

Synthesis from Related Butenols and Butanones

This compound can be conceptually or practically derived from related C5 alcohols and ketones. For instance, the oxidation of the corresponding secondary alcohol, 3-methyl-3-buten-2-ol, would yield this compound. The synthesis of related butenols, such as 3-methyl-3-buten-1-ol (B123568) and 3-methyl-2-buten-1-ol, is well-established through various methods, including the Prins reaction of isobutene and formaldehyde, and the hydrolysis of brominated isoamylene. gychbjb.commedchemexpress.com These butenols, in turn, can be synthesized from isopentenyl pyrophosphate (IPP) through biological pathways. researchgate.net

The starting material for the acid-catalyzed synthesis of this compound is typically 2-butanone. chemicalbook.com The reactivity of 2-butanone in aldol condensations is well-studied, with the regioselectivity being a key factor controlled by the choice of acid or base catalyst. core.ac.uktandfonline.com

Dimerization Pathways of this compound

This compound has a tendency to polymerize or dimerize, a reaction that can be initiated by heat or contamination. chemicalbook.com This reactivity is a characteristic feature of many α,β-unsaturated carbonyl compounds. The dimerization can proceed through various pathways, including Diels-Alder reactions where one molecule acts as the diene and another as the dienophile. The specific structure of the dimer would depend on the reaction conditions. The presence of an inhibitor is often necessary to suppress this polymerization during storage and handling. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The industrial production of this compound traditionally involves the acid-catalyzed condensation of 2-butanone (methyl ethyl ketone) with formaldehyde. chemicalbook.comguidechem.comchemcess.com This process, while effective, often relies on methodologies that are not aligned with modern principles of green and sustainable chemistry. google.com Conventional methods frequently utilize strong mineral acids like sulfuric acid, which can lead to corrosive environments, significant aqueous waste streams, and challenges in catalyst separation and recovery. google.comgoogle.com In response to these drawbacks, research has shifted towards developing more environmentally benign synthetic routes for this compound and related ketones, focusing on the core tenets of green chemistry. google.comkahedu.edu.in

A primary focus of green synthetic approaches is the replacement of homogeneous catalysts with heterogeneous solid acid catalysts. google.comgoogle.com Solid acids, such as sulfonic acid-based polystyrene resins (e.g., Amberlyst-15) or perfluorinated cation exchange resins, offer several advantages. google.comgoogle.com They are non-corrosive to standard reactors, easily separable from the reaction mixture, and can be recycled and reused over multiple cycles, which significantly reduces waste and improves process efficiency. google.comgychbjb.com The adoption of solid acid catalysts eliminates the need for neutralization steps and reduces the environmental pollution associated with the disposal of acidic wastewater. google.comgoogle.com

Another key principle of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum amount of reactants into the final product. acs.org Catalytic processes are inherently superior to stoichiometric ones in this regard. acs.org The development of highly selective catalysts ensures that the formation of by-products is minimized. For instance, in the synthesis of a related compound, 3-methyl-3-pentene-2-one, the use of a solid acid catalyst in a continuous reactor system demonstrated higher yields and mass efficiency compared to traditional batch processes using sulfuric acid. google.com

The use of safer solvents or solvent-free conditions is another cornerstone of green chemistry. kahedu.edu.inresearchgate.net While some traditional syntheses employ potentially hazardous solvents, greener alternatives aim to use water, supercritical fluids like CO2, or conduct reactions neat (without any solvent). researchgate.netnih.gov For example, a patent for a similar aldol condensation reaction highlights the benefit of not using any secondary solvent, which simplifies the separation process and reduces energy consumption and production costs. google.com

Furthermore, the use of renewable feedstocks is a critical goal for sustainable chemical production. kahedu.edu.inglobalgrowthinsights.com While the direct synthesis of this compound from biomass is not yet a widespread commercial reality, related research shows promise. For instance, 1,3-butadiene, a structural isomer, can be produced from the dehydration of biomass-derived 2,3-butanediol. researchgate.netgoogle.com The exploration of biocatalysis, using enzymes to perform specific chemical transformations, also represents a significant avenue in green chemistry. polimi.itresearchgate.netresearchgate.net Multi-enzyme cascade reactions can offer high selectivity and reduce the need for protecting groups and harsh reaction conditions, thereby simplifying manufacturing processes and increasing sustainability. acs.orgpolimi.it

The following tables summarize comparative data between traditional and greener synthetic approaches for similar ketone syntheses, illustrating the potential benefits of applying green chemistry principles to the production of this compound.

Table 1: Comparison of Catalysts in Ketone Condensation Reactions

Catalyst Type Reactants Product Key Green Advantages Yield (mol/mol) Reference(s)
Sulfuric Acid Acetaldehyde + Methyl Ethyl Ketone 3-Methyl-3-pentene-2-one - 65% google.com
Solid Acid Resin Acetaldehyde + Methyl Ethyl Ketone 3-Methyl-3-pentene-2-one Reduced waste, catalyst recyclability, non-corrosive. 82% google.com
Immobilized SnCl₄/SiO₂ Isobutene + Formaldehyde 3-Methyl-3-buten-1-ol High selectivity, catalyst reusability. 55% gychbjb.comgoogle.com

Table 2: Process Efficiency in Different Reactor Systems for Ketone Synthesis

Reactor System Catalyst Residence Time Mass Efficiency Key Green Advantages Reference(s)
Semi-Batch Reactor Sulfuric Acid ~10 hours ~26% - google.com
Continuous Stirred-Tank Reactor (CSTR) Solid Acid Resin ~6 hours ~41% Continuous processing, improved efficiency. google.com
Micro Reactor Solid Acid Resin ~1 hour ~64% Shorter reaction time, higher efficiency. google.com

Advanced Reaction Mechanisms and Kinetics of 3 Methyl 3 Buten 2 One

Gas-Phase Reactions and Atmospheric Chemistry of 3-Methyl-3-buten-2-one

The atmospheric fate of this compound (also referred to as MBO332) is primarily governed by its reactions with ozone (O₃), hydroxyl radicals (OH), and chlorine atoms (Cl). These gas-phase reactions transform the parent compound into various smaller, often oxygenated, products and play a role in the formation of secondary atmospheric pollutants.

Ozonolysis Mechanisms and Kinetic Parameters

The reaction of this compound with ozone is a significant atmospheric degradation pathway. copernicus.org This process, known as ozonolysis, involves the addition of ozone across the carbon-carbon double bond, leading to the formation of an unstable primary ozonide (POZ). rsc.org The POZ rapidly decomposes into a carbonyl compound and a Criegee intermediate. rsc.org

Formation of Butanedione and Formaldehyde (B43269)

Theoretical and experimental studies have identified the primary products of the gas-phase ozonolysis of this compound. The decomposition of the primary ozonide formed in the reaction leads to the formation of butanedione and formaldehyde as the major products. acs.orgnih.gov

Investigation of Stable Criegee Intermediates (SCIs)

Following the cleavage of the primary ozonide, Criegee intermediates (CIs) are formed. rsc.org For this compound, the decomposition yields formaldehyde and a Criegee intermediate, (CH₃)₂C(OO). The investigation of these stable Criegee intermediates (SCIs) is crucial as they can undergo further reactions. acs.orgnih.gov These reactions can include unimolecular decay or bimolecular reactions with other atmospheric species, potentially leading to the formation of organic peroxides and contributing to secondary organic aerosol (SOA) formation. acs.orgnih.gov

Temperature and Pressure Dependence of Rate Constants

The kinetics of the ozonolysis of this compound have been studied to determine its atmospheric lifetime. Theoretical calculations using Rice–Ramsperger–Kassel–Marcus (RRKM) theory show that the total rate constant for the reaction is negatively dependent on temperature over a range of 200–400 K and shows a positive dependence on pressure. acs.orgnih.gov This indicates that the reaction slows down at higher altitudes (lower temperatures and pressures).

Parameter Value Conditions Source
Rate Constant (k) (2.59) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ 298 K, 1 atm (Theoretical) acs.orgnih.gov
Rate Constant (k) (1.18 ± 0.21) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ 293 ± 1 K, 1 atm (Experimental) rsc.org
Temperature Dependence Negative correlation (200-400 K) - acs.orgnih.gov
Pressure Dependence Positive correlation - acs.orgnih.gov

Hydroxyl Radical (OH) Initiated Oxidation Pathways and Kinetics

The reaction with the hydroxyl (OH) radical is typically a dominant daytime degradation pathway for volatile organic compounds in the troposphere. For this compound, two primary reaction pathways are expected: the addition of the OH radical to the carbon-carbon double bond and the abstraction of a hydrogen atom from the methyl groups. The addition pathway is generally favored for unsaturated compounds. However, specific experimental or theoretical studies on the kinetics and product yields for the OH-initiated oxidation of this compound were not available in the searched literature.

Chlorine Atom Reactions and Product Identification

In coastal or marine environments, reactions with chlorine atoms can be a significant sink for volatile organic compounds. Experimental studies have determined the rate constant for the gas-phase reaction of this compound with atomic chlorine. The major products of this reaction have been identified as formaldehyde and chloroacetone. rsc.org The reaction proceeds primarily through the addition of the chlorine atom to the double bond. rsc.org

Parameter Value Conditions Source
Rate Constant (k) (2.38 ± 0.26) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ 293 ± 1 K, 1 atm rsc.org
Major Products Formaldehyde, Chloroacetone - rsc.org

Solution-Phase Reactivity and Mechanistic Studies

The reactivity of this compound in solution is characterized by its participation in a variety of reactions, including Michael additions, cycloadditions, and other electrophilic and nucleophilic pathways.

Michael Additions of this compound

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key transformation for this compound. libretexts.org The presence of the methyl group at the 3-position influences the reactivity and regioselectivity of the addition. The best Michael reactions typically involve a stable enolate ion adding to an unhindered α,β-unsaturated ketone. libretexts.org

Density functional theory (DFT) studies have provided insight into the mechanism of Michael additions to this compound. For the addition of methanethiol (B179389), the uncatalyzed reaction has high energy barriers of 201.34 kJ/mol for the trans-configuration and 167.82 kJ/mol for the cis-configuration. academax.com However, when catalyzed by the ionic liquid [BMIM]OH, these barriers are significantly reduced to 46.53 kJ/mol and 44.38 kJ/mol, respectively. academax.com This demonstrates the crucial role of the catalyst in activating the substrate and lowering the reaction energy barrier. academax.com

Table 1: Research Findings on Michael Additions of this compound

Nucleophile Catalyst Key Findings Reference
Methanethiol [BMIM]OH (ionic liquid) The ionic liquid catalyst significantly reduces the activation energy barrier for the Michael addition. academax.com
β-keto esters Pentacoordinate organosilicate The organosilicate effectively catalyzes the Michael addition to 3-buten-2-one (methyl vinyl ketone). researchgate.net

Cycloaddition Reactions and Steric Hindrance Effects

This compound participates in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. The methyl group at the 3-position introduces steric hindrance that can affect the stereoselectivity and reaction rates. Less reactive dienophiles like 3-buten-2-one may require more forcing conditions, such as longer reaction times and an excess of the dienophile. cdnsciencepub.com

In Diels-Alder reactions, the stereochemical outcome is influenced by steric interactions in the transition state. cdnsciencepub.com For instance, the reaction of 5-butylthebaine with 3-buten-2-one unexpectedly yields only the endo-adduct, suggesting that the large butyl group does not favor attack from the alternative face as might be predicted by simple steric hindrance models. researchgate.net This highlights the complex interplay of steric and electronic factors in determining the reaction pathway.

Table 2: Representative Cycloaddition Reactions of this compound and Related Compounds

Diene Dienophile Conditions Product Reference
Spiro(bicyclo[2.2.2]octane cymitquimica.comcyclopentandiene-2,1') 3-Buten-2-one Dichloromethane, heat Cycloadduct cdnsciencepub.com
5-Butylthebaine 3-Buten-2-one Not specified Endo-adduct researchgate.net

Electrophilic and Nucleophilic Reaction Pathways

The chemical reactivity of this compound is dictated by the electrophilic nature of the α,β-unsaturated ketone moiety, making it susceptible to nucleophilic attack. cymitquimica.com The carbonyl group and the double bond are both potential sites for reaction. Nucleophiles can attack the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). libretexts.orgscribd.com

The presence of the methyl group on the double bond can influence the balance between these two pathways. For instance, in the reaction with a thiol, 3-penten-2-one (B1195949) (which has a methyl group on the β-carbon) gives a lower yield compared to butenone, suggesting that the electron-donating methyl group reduces the electrophilicity of the double bond. scribd.com

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in expanding the synthetic utility of this compound, enabling a range of selective transformations.

Role in Transition Metal Catalysis

This compound and its derivatives can be involved in transition metal-catalyzed reactions. For example, the synthesis of 4,5-disubstituted 2-aminothiazoles can be achieved from enones like (E)-4-phenyl-3-buten-2-one through a sequence involving reduction and an iridium-catalyzed tandem isomerization/C-Cl bond formation. orgsyn.org Furthermore, nickel-catalyzed coupling reactions of alkynyltins, alkynes, and enones like 3-buten-2-one have been developed for the synthesis of stereodefined enynes. sigmaaldrich.com

Organocatalysis with this compound

Organocatalysis provides a metal-free approach to transformations involving this compound. The enantioselective Michael addition of 3-aryl-substituted oxindoles to methyl vinyl ketone can be catalyzed by a binaphthyl-modified bifunctional organocatalyst. sigmaaldrich.com In another example, a multicomponent strategy for synthesizing substituted resorcinols involves the base-catalyzed Michael addition of an enedione-diazoester with methyl vinyl ketone. rsc.org

Computational Chemistry and Theoretical Investigations of 3 Methyl 3 Buten 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of 3-methyl-3-buten-2-one. These methods allow for the detailed exploration of reaction mechanisms and the nature of chemical bonding within the molecule.

Density Functional Theory (DFT) Applications in Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the complex reaction mechanisms involving this compound. acs.orgnih.gov DFT calculations have been instrumental in studying various reactions, including its ozonolysis in the gas phase and its role in synthetic organic chemistry. acs.orgnih.gov

One significant application of DFT is in the investigation of the gas-phase reaction of this compound with ozone. acs.orgnih.gov These studies reveal detailed reaction pathways, identifying the formation of primary ozonides and their subsequent decomposition into major products like butanedione and formaldehyde (B43269). acs.orgnih.gov DFT calculations provide the energetic landscape of these reactions, highlighting the transition states and intermediates involved in the process.

Another area where DFT has been successfully applied is in understanding its behavior in catalyzed reactions. For instance, in the Michael addition of methanethiol (B179389) to this compound, DFT calculations using the B3PW91 method have shown that the presence of an ionic liquid catalyst, [BMIM]OH, significantly lowers the reaction energy barriers. academax.com The calculations demonstrated that without a catalyst, the energy barriers for the trans- and cis-configurations are 201.34 and 167.82 kJ/mol, respectively. academax.com With the [BMIM]OH catalyst, these barriers are dramatically reduced to 46.53 and 44.38 kJ/mol, respectively, underscoring the catalytic efficiency. academax.com

Furthermore, DFT has been employed to understand the mechanism of Cp*Co(III)-catalysed alkylation of acetanilides with this compound. beilstein-journals.org These studies revealed that the primary obstacle in the reaction mechanism is not the C-H activation step, but rather the competition with more stable, off-cycle compounds. beilstein-journals.org

Molecular Orbital Theory and Electron Localization Function Analysis

Molecular Orbital (MO) theory and Electron Localization Function (ELF) analysis provide deeper insights into the electronic structure and bonding characteristics of this compound. MO analysis helps in understanding the distribution and energy of electrons in the molecule, which is crucial for predicting its reactivity.

ELF analysis, a method to map the electron localization in a molecule, has been used to explain the non-conventional dissociation channels in related compounds. For instance, in the study of 2-methyl-3-buten-2-ol, a structurally similar compound, ELF analysis helped to understand the selective migration of a methyl group during dissociative photoionization. rsc.org This type of analysis can be similarly applied to this compound to rationalize its fragmentation patterns and reaction pathways by visualizing the regions of high electron localization, which correspond to covalent bonds and lone pairs. diva-portal.org

Kinetic Modeling and Dynamics Simulations

Kinetic modeling and dynamics simulations are essential for understanding the time-dependent behavior of chemical reactions involving this compound, particularly in the gas phase.

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory in Gas-Phase Reactions

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular gas-phase reactions. It has been applied to study the reactions of this compound, such as its ozonolysis. acs.orgnih.gov By combining DFT calculations for the potential energy surface with RRKM theory, researchers can predict pressure- and temperature-dependent rate coefficients. acs.orgnih.gov

For the reaction with ozone, RRKM theory has been used to calculate the rate constants for the formation and decomposition of intermediates. acs.orgnih.gov The calculated total rate constant for the reaction of this compound with ozone at 298 K and 1 atm is 2.59 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. nih.gov These calculations also show that the total rate constant is negatively correlated with temperature and positively correlated with pressure. nih.gov

Potential Energy Surface (PES) Analysis

The Potential Energy Surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. For this compound, PES analysis is crucial for visualizing reaction pathways and determining the energy barriers of different reaction channels.

In the study of the ozonolysis of this compound, the PES was constructed using DFT calculations. acs.orgnih.gov This allowed for the identification of the most favorable reaction pathways, leading to the formation of butanedione and formaldehyde as the major products. acs.orgnih.gov Similarly, in the Michael addition reaction, the PES was used to map the energy changes along the reaction coordinate, both with and without a catalyst, clearly illustrating the catalytic effect. academax.com

Conformational Analysis and Stereochemical Insights

While this compound itself does not possess a chiral center, understanding its conformational preferences is important for predicting its reactivity. The molecule can exist in different conformations due to rotation around its single bonds. Computational methods can determine the relative energies of these conformers and the energy barriers for their interconversion.

The presence of a methyl group at the 3-position introduces specific steric and electronic effects that influence its reactivity compared to unsubstituted butenone. For instance, in reactions like the Michael addition, the stereochemistry of the approach of the nucleophile can be influenced by the orientation of the methyl and ketone groups. academax.com Although the molecule is achiral, understanding the stereochemical aspects of its reactions is crucial for predicting product distributions in more complex systems or when chiral reagents are used.

Table of Calculated Reaction Energy Barriers for the Michael Addition of Methanethiol to this compound

Configuration Catalyst Rate-Determining Step Energy Barrier (kJ/mol)
trans None 201.34 academax.com
cis None 167.82 academax.com
trans [BMIM]OH 46.53 academax.com
cis [BMIM]OH 44.38 academax.com

Table of Calculated Rate Constant for the Gas-Phase Reaction of this compound with Ozone

Temperature (K) Pressure (atm) Rate Constant (cm³ molecule⁻¹ s⁻¹)
298 1 2.59 × 10⁻¹⁶ nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Methyl 3 Buten 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 3-methyl-3-buten-2-one. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different types of protons in the molecule. chemicalbook.com The chemical shifts (δ) are influenced by the electronic environment of each proton.

Key features of the ¹H NMR spectrum include:

Vinyl Protons (=CH₂): The two protons on the terminal double bond are typically observed as distinct signals due to their different spatial relationship to the methyl and acetyl groups.

Methyl Protons (-CH₃): The spectrum shows two separate signals for the methyl groups. One corresponds to the methyl group attached to the double bond, and the other to the acetyl methyl group.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton Type Approximate Chemical Shift (ppm) Multiplicity
Vinyl (=CH₂)5.8 - 6.0Singlet
Vinyl (=CH₂)5.6 - 5.8Singlet
Acetyl (-C(O)CH₃)~2.3Singlet
Vinylic Methyl (-C(CH₃)=)~1.9Singlet

Note: Specific chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in this compound gives rise to a distinct signal.

Key features of the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): The carbon of the ketone group is highly deshielded and appears at a characteristic downfield chemical shift, often just under 200 ppm. libretexts.org

Olefinic Carbons (C=C): The two carbons of the double bond appear in the region typical for sp²-hybridized carbons, between 125 and 145 ppm. libretexts.org

Methyl Carbons (-CH₃): The two methyl carbons are observed at upfield chemical shifts. libretexts.org The carbon of the acetyl group is typically found in the 20-30 ppm range. libretexts.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon Type Approximate Chemical Shift (ppm)
Carbonyl (C=O)~198
Vinylic (=C(CH₃)-)~144
Vinylic (=CH₂)~126
Acetyl (-C(O)CH₃)~26
Vinylic Methyl (-C(CH₃)=)~22

Note: These values are approximate and can be influenced by the experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. chemicalbook.comnih.gov

IR Spectroscopy: The IR spectrum of this compound displays a strong absorption band around 1680 cm⁻¹ which is characteristic of a conjugated ketone (C=O) group. Other significant peaks correspond to C=C stretching of the alkene and C-H stretching and bending vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Resonance Raman spectroscopy, in particular, has been used to study the photophysics and structural dynamics of related compounds like 3-methyl-3-pentene-2-one upon electronic excitation. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Technique
Ketone (C=O)Stretching~1680IR
Alkene (C=C)Stretching~1625IR
C-H (sp²)Stretching~3090IR
C-H (sp³)Stretching~2920IR

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. nih.gov

When coupled with Gas Chromatography (GC), GC-MS allows for the separation and identification of this compound from complex mixtures. rsc.orgresearchgate.net In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 84.12 g/mol ) will show a molecular ion peak (M⁺) at an m/z of 84. nih.gov The fragmentation pattern provides a unique fingerprint, with common fragments resulting from the loss of methyl (CH₃) or acetyl (CH₃CO) groups. nih.gov For instance, prominent peaks are often observed at m/z 69 (loss of CH₃) and m/z 43 (acetyl cation). nih.gov

UV/Visible Spectroscopy

UV/Visible spectroscopy provides information about the electronic transitions within a molecule. This compound, being a conjugated system, exhibits a characteristic absorption maximum in the ultraviolet region. The maximum absorption (λmax) is reported to be at approximately 219.5 nm. nih.govnist.gov This absorption corresponds to the π → π* transition of the conjugated enone system.

Synchrotron Photoionization Mass Spectrometry in Dissociative Photoionization Studies

Advanced studies utilizing tunable vacuum ultraviolet (VUV) synchrotron radiation coupled with mass spectrometry have been employed to investigate the photoionization and dissociation dynamics of related unsaturated organic molecules. rsc.orgsandia.gov While specific studies focusing solely on the dissociative photoionization of this compound are not detailed in the provided context, research on analogous compounds provides insight into the complex processes that can occur.

For example, studies on the dissociative photoionization of 2-methyl-3-buten-2-ol, a related C5 compound, have identified various fragment ions and determined their appearance energies using synchrotron photoionization mass spectrometry. rsc.orgresearchgate.net These studies reveal complex reaction channels, including direct bond cleavages and rearrangements, and sometimes involve rare phenomena like methyl group migration. rsc.org Similar investigations on methyl vinyl ketone show fragmentation pathways that include methyl loss, acetyl radical loss, and CO-loss following a methyl shift. acs.org Such techniques could be applied to this compound to provide a deeper understanding of its gas-phase ion chemistry and photochemistry, which is relevant in fields like atmospheric chemistry. rsc.orgacs.org

Applications of 3 Methyl 3 Buten 2 One in Specialized Chemical Fields

Role in Pharmaceutical Synthesis

3-Methyl-3-buten-2-one serves as a valuable intermediate in various organic synthesis pathways, including those for the preparation of pharmaceutical compounds. Its chemical structure, featuring both a ketone functional group and a reactive double bond, allows for a variety of chemical transformations, making it a versatile building block. While specific examples of its direct incorporation into marketed drugs are not extensively detailed, its utility is analogous to other small, functionalized molecules used by medicinal chemists.

Related C5 compounds are established precursors in the pharmaceutical industry. For instance, 3-methyl-2-buten-1-al is a known starting material for the manufacture of various drugs. Similarly, 2-Methyl-3-butyn-2-ol, another five-carbon molecule, is a key intermediate in the synthesis of antiviral and antipsychotic drugs, where its structure facilitates precise molecular modifications necessary for creating complex active pharmaceutical ingredients (APIs). The reactivity inherent in the carbon skeleton of this compound positions it as a compound of interest for the development of novel synthetic routes to new therapeutic agents.

Applications in Agrochemical Development

In the field of agrochemicals, this compound and its isomers are important components in the synthesis of modern crop protection agents. The development of effective and low-toxicity pesticides often relies on intermediates that can be chemically modified to create a final product with high efficacy against pests and low impact on the environment.

A closely related compound, 3-methyl-2-buten-1-ol, is a crucial raw material for preparing the intermediate methyl chrysanthemate, which is essential for the synthesis of pyrethroid insecticides. These synthetic pesticides are valued for their potent insecticidal activity, rapid biodegradation, and low toxicity to mammals. Other related C5 structures are also employed as starting materials for pesticides, highlighting the significance of this class of compounds in the agrochemical sector. The structural motifs present in this compound make it a candidate for similar applications in the design and synthesis of new fungicides, herbicides, and insecticides.

Precursor for Advanced Polymeric Materials and Monomers

Unsaturated ketones like this compound are potential monomers for the synthesis of specialized polymers. The presence of a carbon-carbon double bond allows it to undergo polymerization, potentially leading to materials with unique properties conferred by the ketone group along the polymer chain.

While specific polymerization studies of this compound are not widely documented, research on its isomers demonstrates the utility of the C5 methyl-butene backbone in polymer science. For example, 3-methyl-1-butene is used to produce poly(3-methyl-1-butene), an isotactic polymer with a degree of crystallinity ranging from 28.5% to 54% when synthesized with certain catalysts. The polymerization of such branched olefins is a subject of ongoing research to create polymers with tailored thermal and mechanical properties. This underscores the potential of this compound to serve as a monomer or co-monomer in the creation of advanced polymeric materials.

Biological and Biochemical Interactions (Mechanistic Studies)

This compound, as an alpha,beta-unsaturated ketone, is recognized as a substrate for a critical family of detoxification enzymes known as Glutathione (B108866) S-transferases (GSTs). These enzymes play a central role in the cellular defense mechanism against a wide array of toxic compounds, including environmental pollutants and products of oxidative stress.

The primary function of GSTs is to catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic substrates. The alpha,beta-unsaturated ketone structure of this compound makes it an electrophile, susceptible to nucleophilic attack by the thiol group of glutathione. This enzymatic reaction neutralizes the reactivity of the compound, forming a more water-soluble and less toxic glutathione conjugate that can be readily eliminated from the cell. This detoxification pathway is a crucial mechanism for protecting cellular components like DNA, RNA, and proteins from damage by reactive electrophiles.

Table 1: Role of Glutathione S-transferases (GSTs) in Cellular Detoxification

Enzyme Family Function Substrate Class Mechanism of Action Outcome

Detailed research findings specifically documenting the interaction of this compound with guanidines for the synthesis of pyrimidinamines are not prominently available in the reviewed scientific literature. This area may represent a novel avenue for synthetic chemistry research.

In the field of food science and nutrition, there is a growing interest in identifying objective biomarkers of food intake to complement traditional dietary assessment methods. This compound has emerged as a potential biomarker for the consumption of specific fruits.

Scientific analysis has detected the presence of this compound in blackberries (Rubus) and evergreen blackberries (Rubus laciniatus). Because this compound's occurrence appears to be linked to particular foods, its detection in human samples (e.g., urine or plasma) could serve as an objective indicator of recent consumption of these fruits.

Table 2: Documented Food Sources of this compound

Compound Food Source Scientific Name Potential Application
This compound Blackberries Rubus Biomarker of Consumption

Environmental Implications and Atmospheric Fate of this compound

Environmental Distribution and Degradation Pathways

The distribution of this compound in the environment is primarily governed by its volatility and its reactivity with atmospheric oxidants. As a volatile organic compound, it is expected to reside predominantly in the gas phase upon its release into the atmosphere. Its subsequent transport and degradation are then driven by atmospheric chemical processes.

The primary degradation pathways for this compound in the troposphere are expected to be through reactions with hydroxyl radicals (•OH), ozone (O₃), and to a lesser extent, nitrate radicals (NO₃) during nighttime. However, specific experimental kinetic data for these reactions are not extensively available in the peer-reviewed literature.

The study on the Cl-initiated oxidation also identified potential reaction products. The addition of Cl to the terminal carbon of the double bond was found to be the most energetically favorable pathway. nih.gov Subsequent reactions of the resulting chloroalkyl radical with molecular oxygen (O₂) would lead to the formation of peroxy radicals. These peroxy radicals can then undergo further reactions, leading to a variety of oxygenated products. H-abstraction by the chlorine atom was found to be a minor channel, primarily occurring at the methyl group attached to the double bond. nih.gov

While direct studies on the ozonolysis of this compound are scarce, a study on the ozonolysis of a mixture of alkenes reported primary carbonyl yields from this compound. This suggests that ozonolysis is a viable degradation pathway, leading to the formation of smaller oxygenated compounds.

Table 1: Theoretical Kinetic Data for the Cl-initiated Oxidation of this compound

ParameterValueReference
Total Rate Constant (ktot) at 293 K1.87 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov
Arrhenius Expression (180-380 K)ktot = (5.31 × 10⁻¹¹)exp(-335.24/T) cm³ molecule⁻¹ s⁻¹ nih.gov
Atmospheric Lifetime (τ) with [Cl] = 1.0 × 10⁴ molecules cm⁻³~170 hours nih.gov

Secondary Organic Aerosol (SOA) Formation Mechanisms

Secondary organic aerosols (SOA) are microscopic particles formed in the atmosphere through the oxidation of volatile organic compounds. These aerosols have significant impacts on air quality, climate, and human health. The potential for this compound to form SOA is a critical aspect of its environmental implications.

Currently, there is a notable lack of direct experimental or modeling studies specifically investigating the SOA formation from the atmospheric oxidation of this compound. The scientific literature on SOA formation from C5 unsaturated ketones predominantly focuses on its structural isomer, 2-methyl-3-buten-2-ol (MBO). copernicus.orgacs.org While the chemistry of MBO can provide some analogies, the difference in the functional group (hydroxyl versus ketone) can lead to significantly different reaction pathways and product distributions, and therefore, different SOA formation potentials.

Generally, the formation of SOA from the oxidation of a VOC involves the formation of less volatile products that can partition from the gas phase to the particle phase. This process is highly dependent on the vapor pressure of the oxidation products. The oxidation of this compound by •OH or O₃ is expected to lead to the formation of various oxygenated products, such as aldehydes, ketones, and carboxylic acids. The structure and functionality of these products will determine their volatility and thus their ability to contribute to SOA mass.

For instance, the ozonolysis of this compound will initially form a primary ozonide, which will then decompose to form a Criegee intermediate and a carbonyl compound. The subsequent reactions of the Criegee intermediate can lead to the formation of a variety of products, including hydroperoxides and other oxygenated species, which could potentially have low enough volatility to partition to the aerosol phase.

While the direct mechanisms for SOA formation from this compound remain unelucidated, it is a topic that warrants further investigation to fully understand the environmental impact of this compound. Future chamber studies and modeling efforts are needed to determine the SOA yield and chemical composition from the photooxidation and ozonolysis of this compound under various atmospheric conditions.

Future Research Directions and Emerging Areas for 3 Methyl 3 Buten 2 One

Exploration of Novel Catalytic Systems

The synthesis and transformation of 3-methyl-3-buten-2-one and its derivatives heavily rely on catalytic processes. Future research is poised to explore innovative catalytic systems to enhance efficiency, selectivity, and sustainability.

One promising area is the development of heterogeneous catalysts for the synthesis of related compounds like 3-methyl-3-penten-2-one, which is a key intermediate for fragrance ingredients. google.com The use of solid acid catalysts, such as those supported on clay or polymeric resins, in continuous reactor systems like fixed bed reactors (FBR) and reactive distillation columns (RDC), presents a greener alternative to traditional batch processes. google.comresearchgate.net Research in this area aims to optimize reaction conditions to maximize yield and minimize by-products, such as the self-condensation of acetaldehyde. researchgate.net

For reactions involving this compound derivatives, such as the hydrogenation of enones, iridium-based catalysts with N,P-ligands are being investigated. The addition of additives like benzamide (B126) has been shown to extend the catalyst's lifetime, enabling highly stereoselective reductions. lookchem.com Further exploration of catalyst-additive synergies could unlock new reactivity and improve the synthesis of complex molecules.

Additionally, the use of organocatalysts, such as hydrogen tris(oxalato)phosphate and hydrogen bis(oxalato)borate, has shown promise in the synthesis of methylheptenone from 2-methyl-3-buten-2-ol, a related compound. google.com Investigating the applicability of these and other novel organocatalysts for transformations of this compound could lead to more efficient and metal-free synthetic routes.

Advanced Spectroscopic Probes for Reaction Intermediates

Understanding reaction mechanisms is crucial for optimizing chemical processes. Advanced spectroscopic techniques are becoming indispensable for the in-situ detection and characterization of transient intermediates in reactions involving this compound.

In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) is a powerful tool for identifying surface-adsorbed species on heterogeneous catalysts. For instance, in CO2 hydrogenation reactions, DRIFTS has been used to observe key intermediates like formate (B1220265) (HCOO) and methoxy (B1213986) (CH3O) species on catalyst surfaces. nih.gov Applying this technique to the catalytic transformations of this compound could provide valuable insights into reaction pathways and catalyst deactivation mechanisms.

NMR spectroscopy is another vital tool for mechanistic investigations, particularly in photocatalytic transformations. uni-regensburg.de By monitoring the reaction mixture over time, it is possible to detect and identify intermediates, even those present in low concentrations. For example, 11B NMR has been used to observe the formation of by-products and long-lived intermediates in photocatalytic reactions involving boronic acid derivatives. uni-regensburg.de Similar time-resolved NMR studies on reactions of this compound could elucidate complex reaction networks.

The following table summarizes spectroscopic data for identifying 3-methyl-4-phenyl-3-buten-2-one (B155874), a derivative of the target compound:

Spectroscopic TechniqueKey Signals and Findings
NMR Spectroscopy Aromatic protons typically appear in the range of δ 6.5–7.5 ppm, while methyl groups adjacent to the carbonyl show signals around δ 2.1–2.3 ppm.
Mass Spectrometry (EI-MS) The molecular ion peak is observed at m/z 174. Fragmentation patterns often indicate the α-cleavage of the enone system.
IR Spectroscopy A strong absorption band around 1680 cm⁻¹ confirms the presence of the conjugated ketone group.

Further development and application of advanced, time-resolved spectroscopic methods will be instrumental in unraveling the intricate details of reactions involving this compound.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are increasingly powerful tools for designing novel molecules with specific properties. For this compound, computational methods can be employed to design derivatives with tailored reactivity for various applications.

Density Functional Theory (DFT) calculations can predict the transition states and regioselectivity in reactions such as Diels-Alder cycloadditions. This allows for the in-silico screening of different derivatives to identify candidates with desired reactivity profiles. For example, DFT can help understand how substituents on the phenyl ring of 3-methyl-4-phenyl-3-buten-2-one influence its electronic properties and reactivity.

Computer-aided drug design (CADD) methodologies, which include both structure-based and ligand-based approaches, are crucial in modern drug discovery. nih.gov These methods can be used to design derivatives of this compound that can act as inhibitors for specific biological targets. By predicting binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, computational tools can significantly accelerate the identification of promising drug candidates. nih.gov

The following table outlines how computational approaches can be applied to tailor the properties of this compound derivatives:

Computational MethodApplication in Derivative Design
Density Functional Theory (DFT) Predicts reaction outcomes and optimizes reaction conditions by calculating transition state energies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Develops models to predict the biological activity of derivatives based on their physicochemical properties. conicet.gov.ar
Molecular Docking Simulates the binding of derivatives to target proteins to predict binding affinity and mode. nih.govconicet.gov.ar
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of ligand-protein complexes to assess binding stability. nih.gov

Through the synergy of computational design and experimental validation, it is possible to rationally develop new derivatives of this compound with enhanced performance for specific applications.

Biological Pathway Elucidation and Targeted Drug Design

While the biological activities of this compound itself are not extensively documented, its derivatives have shown potential in medicinal chemistry. Future research will likely focus on elucidating the biological pathways involving these compounds and leveraging this knowledge for targeted drug design.

One area of interest is the interaction of its derivatives with enzymes. For example, 3-methyl-4-phenyl-3-buten-2-one is a substrate for glutathione (B108866) transferase (GST), an enzyme involved in cellular detoxification. This suggests that derivatives could be designed to modulate GST activity for therapeutic purposes, such as protecting cells from oxidative stress.

The pyrazole (B372694) scaffold, which can be synthesized from derivatives of 3-buten-2-one, is found in many compounds with anticancer properties. bohrium.com Research is ongoing to synthesize and evaluate novel pyrazole-containing molecules for their ability to inhibit kinases and other cancer-related targets. bohrium.com

Furthermore, fragment-based drug design (FBDD) is a powerful strategy for developing potent and selective inhibitors. nih.gov The this compound core could serve as a starting fragment for the design of inhibitors for various protein targets. By iteratively growing or merging fragments, it is possible to develop highly active compounds with favorable drug-like properties. nih.gov

The development of novel therapeutics based on the this compound scaffold is an active area of research, with a focus on cancer and other diseases. bohrium.comresearchgate.net

Sustainable Synthesis and Environmental Remediation Strategies

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound and its derivatives, future research will emphasize the development of sustainable synthesis routes and explore their potential role in environmental remediation.

The synthesis of 3-methyl-3-pentene-2-one, a related compound, is being improved through the use of solid acid catalysts and continuous flow reactors, which can significantly reduce energy consumption, waste, and CO2 emissions compared to traditional batch processes. researchgate.net Similar strategies can be applied to the synthesis of this compound, which is currently produced via the acid-catalyzed condensation of 2-butanone (B6335102) and formaldehyde (B43269). chemicalbook.com

The use of bio-based feedstocks is another key aspect of sustainable synthesis. Research into producing C5 alcohols like 3-methyl-3-butenol from renewable resources through engineered metabolic pathways in microorganisms like E. coli is a promising avenue. researchgate.net These bio-alcohols can then be converted to ketones like this compound.

In terms of environmental remediation, the gas-phase reactions of unsaturated alcohols and ketones with atmospheric oxidants like hydroxyl radicals (OH) and ozone (O3) are of significant interest. scilit.comresearchgate.net Studies on the reaction kinetics of 3-methyl-3-buten-2-ol, a related compound, provide insights into its atmospheric lifetime and degradation pathways. researchgate.net Understanding these processes is crucial for assessing the environmental impact of these compounds and developing strategies for their removal from the atmosphere.

The following table summarizes key aspects of sustainable approaches related to this compound:

Research AreaKey Findings and Future Directions
Green Synthesis Transitioning from batch to continuous processes using heterogeneous catalysts can reduce energy use by over 30% and waste by over 80%. researchgate.net
Bio-based Production Synthetic biological pathways can be engineered to produce C5 alcohols from isopentenyl diphosphate (B83284) (IPP), which can serve as precursors to this compound. researchgate.net
Atmospheric Chemistry The rate constants for the reaction of related unsaturated alcohols with OH radicals and ozone have been measured, providing data for atmospheric models. researchgate.net

Continued research in these areas will be vital for ensuring the environmentally responsible production and use of this compound and its derivatives.

Q & A

How can researchers design experiments to quantify reaction kinetics of 3-methyl-3-buten-2-one with atmospheric oxidants like NO₃ radicals?

Answer:
The relative-rate technique is a robust method for determining rate coefficients of α,β-unsaturated ketones like this compound. This involves measuring the decay of the target compound relative to a reference compound with a known rate constant under controlled NO₃ radical conditions. Gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR) can track concentration changes. For example, studies show that this compound (k₄) reacts slower than methyl 3-methyl-2-butenoate (k₂) due to steric and electronic effects .

What methodologies are recommended for establishing occupational exposure limits (OELs) for this compound in laboratory settings?

Answer:
OELs should be derived using surrogate data from structurally similar compounds (e.g., 3-buten-2-one) and toxicology profiles. The Health Toxicity Field Occupational Exposure Limit (HTFOEL) framework integrates acute toxicity data (e.g., irritation thresholds) and chronic effects (e.g., sensitization risk). For this compound, a proposed HTFOEL of 0.02 ppm was extrapolated from 3-buten-2-one’s ACGIH TLV-Ceiling of 0.2 ppm, adjusted for molecular weight and reactivity differences .

How can computational models predict the environmental fate of this compound in atmospheric chemistry studies?

Answer:
Global atmospheric models (e.g., GEOS-Chem) incorporate emission factors, reaction kinetics, and partitioning coefficients. For this compound, input parameters include its hydroxyl radical (OH) and ozone (O₃) reaction rates, vapor pressure, and Henry’s law constant. Sensitivity analyses can assess its contribution to secondary organic aerosol (SOA) formation. Studies suggest its short atmospheric lifetime (<24 hours) limits long-range transport but increases local ozone formation potential .

What analytical techniques are optimal for resolving co-eluting peaks of this compound and structural isomers in gas chromatography?

Answer:
Two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) improves separation of isomers like this compound and 2-methyl-2-butenal. Stationary phase selection (e.g., polar/non-polar combinations) and retention indices enhance resolution. Quantification via collisional ion-molecule rate constants (e.g., 2 × 10⁻⁹ cm³ s⁻¹) ensures accuracy in complex matrices .

How do researchers address discrepancies in toxicity data between this compound and its analogs?

Answer:
Comparative toxicogenomics and read-across approaches are used. For instance, this compound’s lower acute toxicity compared to 3-buten-2-one is attributed to its methyl group reducing electrophilicity. In vitro assays (e.g., human lung epithelial cell lines) validate irritation thresholds, while molecular docking studies predict receptor-binding affinities .

What synthetic routes are available for producing enantiomerically pure derivatives of this compound?

Answer:
Zeolite-catalyzed dehydration-hydration of α-alkynols offers a green pathway. For example, using H-ZSM-5 catalysts at 150°C yields this compound with >90% selectivity. Asymmetric catalysis with chiral ligands (e.g., BINAP) enables enantioselective synthesis of derivatives for fragrance or pharmaceutical applications .

How can isotopic labeling (e.g., ¹³C, D) aid in tracing metabolic pathways of this compound in biological systems?

Answer:
Stable isotope-labeled analogs (e.g., this compound-2-¹³C) allow tracking via LC-MS/MS. In mammalian metabolism studies, labeled compounds reveal hepatic cytochrome P450-mediated oxidation to carboxylic acids. Deuterated variants (e.g., d₁₀) improve detection limits in breath analysis for occupational exposure monitoring .

What strategies mitigate matrix interference when detecting this compound in environmental samples?

Answer:
Solid-phase microextraction (SPME) with Carboxen/polydimethylsiloxane fibers pre-concentrates the analyte while excluding hydrophilic interferents. Derivatization with pentafluorobenzyl bromide enhances electron capture detection (ECD) sensitivity. Method validation via spike-recovery tests in soil/water matrices ensures >85% accuracy .

How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

Answer:
The methyl group at C3 increases steric hindrance, reducing reaction rates with dienophiles like maleic anhydride. Computational studies (DFT) show that electron-withdrawing substituents on the dienophile lower the LUMO energy, improving cycloaddition yields. Experimental kinetics align with Hammett σ⁺ values for α,β-unsaturated ketones .

What are the challenges in modeling this compound’s photolysis pathways under stratospheric conditions?

Answer:
Quantum yield determination requires laser flash photolysis with UV-Vis detection. Tropospheric models must account for wavelength-dependent cross-sections (190–300 nm) and ozone layer attenuation. Discrepancies arise from competing pathways: Norrish Type I cleavage vs. cyclization, validated by product analysis via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-buten-2-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-3-buten-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.